2-Amino-6-chloronicotinic acid
Overview
Description
2-Amino-6-chloronicotinic acid is a chemical compound with the molecular formula C6H5ClN2O2 . It has an average mass of 172.569 Da and a monoisotopic mass of 172.003952 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring substituted with a carboxylic acid group, an amino group, and a chlorine atom . The molecule has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 1 freely rotating bond .Physical And Chemical Properties Analysis
This compound has a density of 1.6±0.1 g/cm3 . It has a boiling point of 520.7±50.0 °C at 760 mmHg . The compound has a molar refractivity of 40.4±0.3 cm3 . It also has a polar surface area of 76 Å2 .Scientific Research Applications
Biotransformation and Biocatalysis
- A study highlighted the isolation of a bacterium capable of mineralizing 6-chloronicotinic acid, involving the hydrolytic dechlorination to 6-hydroxynicotinic acid and further metabolism via the nicotinic acid pathway (Shettigar et al., 2012).
- Another research identified Rhodococcus erythropolis as a strain capable of converting 2-chloro-3-cyanopyridine to 2-chloronicotinic acid, a precursor in pesticide and medicine synthesis (Jin et al., 2011).
Chemical Synthesis and Applications
- A study discussed the electrosynthesis of 6-aminonicotinic acid from 2-amino-5-chloropyridine, highlighting its potential in chemical synthesis (Gennaro et al., 2004).
- Microwave-assisted synthesis of 2-aminonicotinic acids from 2-chloronicotinic acid was explored, showcasing advanced synthetic techniques (Quevedo et al., 2009).
Molecular Structure and Spectroscopy
- A study provided insights into the molecular structure and vibrations of 6-chloronicotinic acid using Fourier transform infrared and Raman spectroscopy (Karabacak & Kurt, 2008).
- Research on the solid-liquid equilibrium behavior of 6-Chloronicotinic acid in various solvents was conducted, combining thermodynamic analysis and molecular dynamic simulation (Guo et al., 2021).
Biomedical Applications
- Synthesis of HYNIC analogues, including 6-hydrazinonicotinic acid, was explored for their application as bifunctional chelators for technetium in medical imaging (Meszaros et al., 2011).
Future Directions
Mechanism of Action
Mode of Action
The compound’s interaction with its targets and the resulting changes would depend on the nature of the targets, which are currently unknown .
Biochemical Pathways
It’s important to note that the impact on biochemical pathways would be closely related to the compound’s targets and mode of action .
Pharmacokinetics
These properties would influence the bioavailability of the compound, determining how much of the compound reaches its targets .
Result of Action
These effects would be a consequence of the compound’s interaction with its targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Amino-6-chloronicotinic acid. For instance, storage conditions can affect the stability of the compound .
properties
IUPAC Name |
2-amino-6-chloropyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2H,(H2,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INERBKPRIWEQRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70483048 | |
Record name | 2-Amino-6-chloronicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70483048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
58584-92-2 | |
Record name | 2-Amino-6-chloronicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70483048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-6-chloronicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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